Cas no 83916-76-1 (Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-ol,5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7- dimethyl-,(6S,7S,8R,13aS)-)

Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-ol,5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7- dimethyl-,(6S,7S,8R,13aS)- structure
83916-76-1 structure
Product Name:Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-ol,5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7- dimethyl-,(6S,7S,8R,13aS)-
CAS No:83916-76-1
MF:C23H28O7
MW:416.464227676392
CID:726080
PubChem ID:634476
Update Time:2024-10-26

Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-ol,5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7- dimethyl-,(6S,7S,8R,13aS)- Chemical and Physical Properties

Names and Identifiers

    • Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-ol,5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7- dimethyl-,(6S,7S,8R,13aS)-
    • (6S,7S,8R)-1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrob enzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-8-ol
    • (6S,7S,8R)-1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrob enzo[3\',4\']cycloocta[1\',2\':4,5]benzo[1,2-d][1,3]dioxol-8-ol
    • Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-ol,5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7- ...
    • ISOGOMISIN O
    • 7-Methoxycarbonylbicyclo<methyl binankadsurin
    • Deacetylkadsurin
    • endo-7-Methoxycarbonylbicyclo<Bicyclo<heptan-7-carbonsaeure-methylester
    • exo-7-Methoxycarbonylbicyclo<heptan
    • heptane-7-carboxylate
    • methyl bicyclo<4.1.0>heptanecarboxylate
    • Methylnorcaran-7-carboxylat
    • [ "" ]
    • (6S,7S,8R,13aS)-5,6,7,8-Tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-ol (ACI)
    • Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-ol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, stereoisomer (ZCI)
    • A936755
    • 83916-76-1
    • AKOS040761887
    • 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-ol #
    • Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-ol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, stereoisomer; (6S,7S,8R,13aS)-5,6,7,8-Tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-ol
    • YVMJUSKDPJGDHW-UHFFFAOYSA-N
    • 51670-42-9
    • Inchi: 1S/C23H28O7/c1-11-7-13-8-15(25-3)20(26-4)22(27-5)17(13)18-14(19(24)12(11)2)9-16-21(23(18)28-6)30-10-29-16/h8-9,11-12,19,24H,7,10H2,1-6H3
    • InChI Key: YVMJUSKDPJGDHW-UHFFFAOYSA-N
    • SMILES: OC1C(C)C(C)CC2C(=C(C(=C(C=2)OC)OC)OC)C2C1=CC1=C(C=2OC)OCO1

Computed Properties

  • Exact Mass: 416.18400
  • Monoisotopic Mass: 416.18350323g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 574
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 4

Experimental Properties

  • Color/Form: Powder
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 570.3±50.0 °C at 760 mmHg
  • Flash Point: 298.7±30.1 °C
  • PSA: 75.61000
  • LogP: 3.97840
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-ol,5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7- dimethyl-,(6S,7S,8R,13aS)- Security Information

Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-ol,5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7- dimethyl-,(6S,7S,8R,13aS)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I13290-5mg
(6S,7S,8R)-1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrob enzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-8-ol
83916-76-1 ,HPLC≥98%
5mg
¥3438.0 2023-09-07
A2B Chem LLC
AH54358-5mg
Isogomisin O
83916-76-1 98.0%
5mg
$660.00 2024-04-19
TargetMol Chemicals
TN4294-1 ml * 10 mm
Isogomisin O
83916-76-1
1 ml * 10 mm
¥ 3430 2024-07-20
TargetMol Chemicals
TN4294-5 mg
Isogomisin O
83916-76-1 98%
5mg
¥ 3,330 2023-07-11
TargetMol Chemicals
TN4294-1 mL * 10 mM (in DMSO)
Isogomisin O
83916-76-1 98%
1 mL * 10 mM (in DMSO)
¥ 3430 2023-09-15
TargetMol Chemicals
TN4294-5mg
Isogomisin O
83916-76-1
5mg
¥ 3330 2024-07-20

Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-ol,5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7- dimethyl-,(6S,7S,8R,13aS)- Related Literature

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD